molecular formula C23H20N2O B4010488 1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone

1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone

Cat. No.: B4010488
M. Wt: 340.4 g/mol
InChI Key: WTPKUPZQOANMBU-UHFFFAOYSA-N
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Description

1-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone is a compound belonging to the pyrazoline family, characterized by its unique structure featuring a pyrazoline ring substituted with phenyl groups. Pyrazoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

The synthesis of 1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone typically involves the cyclocondensation of α,β-unsaturated carbonyl compounds with substituted phenylhydrazine. One efficient method includes using vitamin B1 as a catalyst, which offers a metal-free and acid/base-free approach, yielding the desired product in high yields (78-92%) under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and sustainability.

Chemical Reactions Analysis

1-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors, influencing signal transduction pathways involved in inflammation and cancer .

Comparison with Similar Compounds

1-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone can be compared with other pyrazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c26-23(16-18-10-4-1-5-11-18)25-22(20-14-8-3-9-15-20)17-21(24-25)19-12-6-2-7-13-19/h1-15,22H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPKUPZQOANMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone
Reactant of Route 2
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1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone
Reactant of Route 3
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1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone
Reactant of Route 4
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1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone
Reactant of Route 5
1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone
Reactant of Route 6
1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone

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